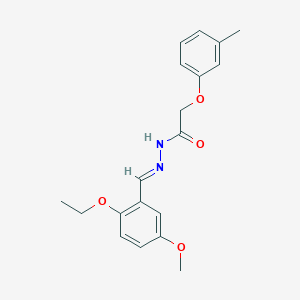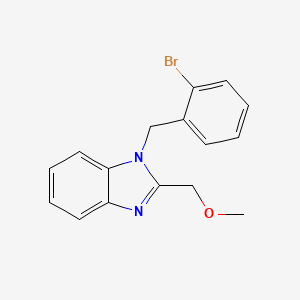![molecular formula C14H15ClN2S B5553696 6-[2-(2-chlorophenyl)vinyl]-4,4-dimethyl-3,4-dihydro-2(1H)-pyrimidinethione](/img/structure/B5553696.png)
6-[2-(2-chlorophenyl)vinyl]-4,4-dimethyl-3,4-dihydro-2(1H)-pyrimidinethione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar pyrimidine derivatives often involves reactions of various precursors in the presence of suitable catalysts and conditions. For instance, fluorescent dyes including pyrimidine derivatives were synthesized using ketene dithioacetal in dimethyl sulfoxide at room temperature, showcasing a method that could potentially apply to our compound of interest (Tominaga et al., 2006).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives reveals a significant variance in conformation and bonding. For example, X-ray diffraction analysis provides insights into the planarity and steric arrangements of rings within these molecules, a crucial aspect for understanding the chemical behavior and reactivity of such compounds (Ren, Qing-yun, He, Hong-wu, Gu, Yu-Cheng, 2011).
Chemical Reactions and Properties
Pyrimidine derivatives participate in various chemical reactions, including cycloaddition, Michael-type reactions, and reactions with electron-deficient olefins, leading to the formation of complex structures. These reactions are influenced by the substituents present on the pyrimidine ring, demonstrating the compound's versatile chemical reactivity (Walsh & Wamhoff, 1989).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. The crystal structure and morphology can influence the compound's stability and reactivity, which is essential for material science and pharmaceutical applications (Kanchanadevi et al., 2011).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, define the utility of pyrimidine derivatives in chemical synthesis and as intermediates in the production of more complex molecules. Studies on N-vinylpyrazolium and N-vinylindazolium salts with cyanide ion, leading to the formation of dihydropyrimidines, highlight the chemical versatility of pyrimidine-based compounds (Elguero et al., 1992).
Wissenschaftliche Forschungsanwendungen
Synthesis and Fluorescence Applications
Fluorescent dyes incorporating structures related to the chemical compound have been synthesized for applications in fluorescence. These compounds demonstrate significant fluorescent properties, which are valuable in various scientific and analytical applications, such as molecular probes for the study of biological systems and materials science. For example, derivatives of pyrimidine have been developed to show orange and red fluorescence in solution, highlighting their potential as fluorescent markers or sensors (Tominaga et al., 2006).
Crystal Structure and Molecular Interaction Studies
Studies on crystal structures and molecular interactions provide insights into the molecular dimensions, bonding, and three-dimensional network formations of related compounds. These insights are crucial for understanding the chemical and physical properties of new materials, which can lead to the development of drugs, catalysts, and materials with specific functionalities (Low et al., 1994).
Hydrogen Bonding for Molecular Recognition
Research into the hydrogen bonding capabilities of pyrimidine derivatives reveals their potential for molecular recognition, particularly in water. Such properties are essential for designing sensors, molecular switches, and materials for selective adsorption or separation processes. The study of poly(vinyldiaminotriazine) binding efficiently to pyrimidine derivatives through hydrogen bonding is a notable example, demonstrating the application of these interactions in recognizing nucleic acid bases and their derivatives (Asanuma et al., 1998).
Development of Sorbents for Acidic Gases
Pyrimidine-containing compounds have been explored as sorbents for acidic gases, such as SO2 and CO2. This application is particularly relevant in environmental science and engineering, where the capture and removal of these gases are critical for air quality management and mitigation of climate change effects. The synthesis and characterization of polymers containing tetrahydropyrimidine for sorption of weakly acidic gases demonstrate this application (Seçkin et al., 1997).
Supramolecular Chemistry and Dimerization
In supramolecular chemistry, the dimerization of ureidopyrimidones via quadruple hydrogen bonding showcases the utility of pyrimidine derivatives in forming highly stable dimeric structures. Such capabilities are fundamental for constructing complex molecular architectures, which have implications in materials science, nanotechnology, and drug design (Beijer et al., 1998).
Eigenschaften
IUPAC Name |
6-[(E)-2-(2-chlorophenyl)ethenyl]-4,4-dimethyl-1,3-dihydropyrimidine-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2S/c1-14(2)9-11(16-13(18)17-14)8-7-10-5-3-4-6-12(10)15/h3-9H,1-2H3,(H2,16,17,18)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDMHKYRSRSABC-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=C(NC(=S)N1)C=CC2=CC=CC=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C=C(NC(=S)N1)/C=C/C2=CC=CC=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(E)-2-(2-chlorophenyl)ethenyl]-4,4-dimethyl-1,3-dihydropyrimidine-2-thione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{2-[(4,6-dimethyl-2-pyrimidinyl)amino]-4-methyl-1,3-thiazol-5-yl}ethanone](/img/structure/B5553616.png)




![5-{[(1S*,5R*)-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-1H-1,2,3-benzotriazole](/img/structure/B5553648.png)
![N-[2-(2-fluorophenyl)ethyl]-6,8-dioxo-2,7-diazaspiro[4.4]nonane-2-carboxamide](/img/structure/B5553668.png)

![5-{[(3S*,4R*)-3-(dimethylamino)-4-propyl-1-pyrrolidinyl]sulfonyl}-3-methyl-1,3-benzoxazol-2(3H)-one](/img/structure/B5553674.png)
![N-[3-(3-methyl-3-phenylpiperidin-1-yl)-3-oxopropyl]methanesulfonamide](/img/structure/B5553677.png)

![N-ethyl-2-fluoro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5553691.png)
![(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5553693.png)
![methyl 3-[(3,4-dimethylbenzoyl)amino]benzoate](/img/structure/B5553708.png)